![molecular formula C8H19N3O B2458152 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea CAS No. 1594972-39-0](/img/structure/B2458152.png)
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is a chemical compound with the CAS Number: 1594972-39-0 . It has a molecular weight of 173.26 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular structure of “3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is represented by the InChI Code: 1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) .Chemical Reactions Analysis
While specific chemical reactions involving “3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” are not available, related compounds such as “N-[(3-dimethylamino)propyl]methacrylamide” (DMAPMA) have been studied. For instance, the radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
“3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is a liquid at room temperature . It has a molecular weight of 173.26 .Wissenschaftliche Forschungsanwendungen
Electroluminescent Materials
Research has demonstrated the use of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea derivatives in the development of novel electroluminescent materials. These materials, specifically alternating copolymers, have shown potential in device fabrication due to their solubility in polar solvents and high external quantum efficiencies, making them suitable for use in electroluminescent devices and displays (Huang et al., 2004).
Carbohydrate Chemistry
Another application involves the use of 3-(Dimethylamino)-1-propylamine, a related compound, in carbohydrate chemistry for the removal of byproducts and efficient deacylation reactions. This process facilitates the formation of 1-O deprotected sugars, which are precursors for imidate glycosyl donors, and helps in removing excess reagents like benzoyl chloride and tosyl chloride without the need for chromatographic purification (Andersen et al., 2015).
Electrochemical Sensors
Research has also explored the electrocatalytic properties of derivatives of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, such as phenothiazine derivatives, for the electrochemical oxidation of nicotinamide adenine dinucleotide (NADH). These compounds have been used to create chemically modified electrodes for use in electrochemical sensors, demonstrating potential applications in biochemical analysis and diagnostics (Persson, 1990).
Hydrogen Bond Proton Acceptors
The carbonyl units of 1-aryl-3-(dimethylamino)prop-2-en-1-ones, due to the electron-donating effects of dimethylamino groups, have been studied for their excellent proton-accepting capabilities. These compounds can form intra- and intermolecular hydrogen bonds, which have been investigated through structural techniques, spectroscopy, and computational studies, indicating their potential in various chemical synthesis and materials science applications (Pleier et al., 2003).
Nonlinear Optical Properties
The synthesis of novel chalcone derivative compounds incorporating 3-(4-(dimethylamino)phenyl) units has revealed their potential in nonlinear optical applications. These compounds exhibit a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting their usefulness in optical device applications like optical limiters (Rahulan et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-1,3-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKRSANKLKRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea | |
CAS RN |
1594972-39-0 |
Source


|
| Record name | 3-[3-(dimethylamino)propyl]-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

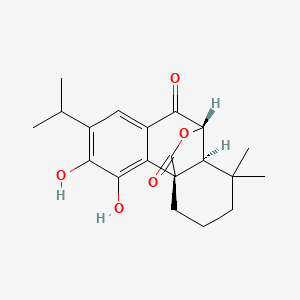
![2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2458070.png)
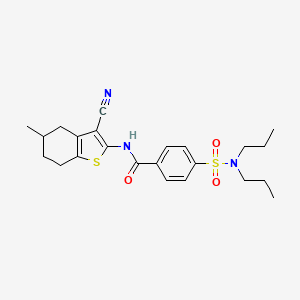
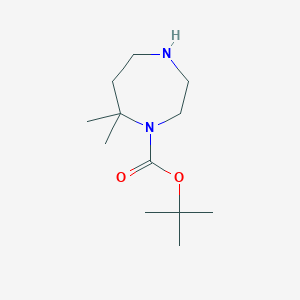
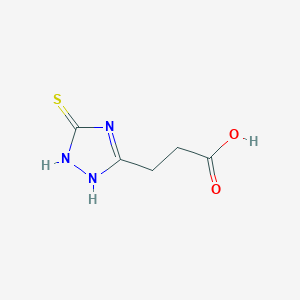
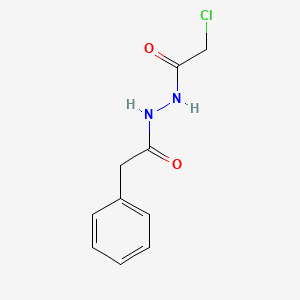
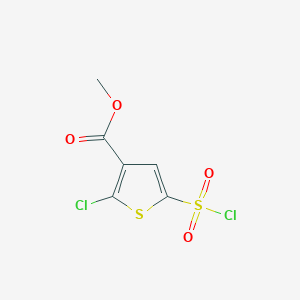
![tert-butyl N-[3,3-dioxo-9-(prop-2-enamido)-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2458083.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2458086.png)
![2-Aminospiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2458087.png)
![Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2458088.png)
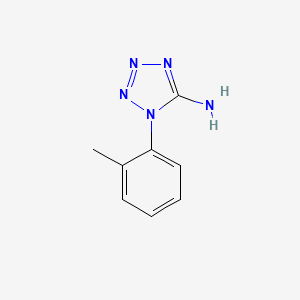
![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2458090.png)
![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)